Cas no 2227776-67-0 ((1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol)

(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol
- EN300-1791449
- 2227776-67-0
- (1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
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- Inchi: 1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1
- InChI Key: DRHIMPKCYKDBFR-GFCCVEGCSA-N
- SMILES: O(C(C)C)C1C=CC(=CC=1)[C@@H](CCN)O
Computed Properties
- Exact Mass: 209.141578849g/mol
- Monoisotopic Mass: 209.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
- XLogP3: 1.3
(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791449-0.1g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1791449-0.25g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1791449-0.5g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1791449-10.0g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1791449-0.05g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1791449-2.5g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1791449-5.0g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1791449-1.0g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1791449-10g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1791449-1g |
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol |
2227776-67-0 | 1g |
$1543.0 | 2023-09-19 |
(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol
Compound CAS No 2227776-67-0: (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol
The compound CAS No 2227776-67-0, also known as (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol, is a versatile and intriguing molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique chemical properties and promising biological activity. Researchers have been actively exploring its structure, synthesis, and applications, particularly in the fields of pharmacology, materials science, and environmental chemistry.
Chemical Structure and Properties
The molecular structure of (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol is characterized by a chiral center at the first carbon atom of the propanol backbone. The presence of an amino group (-NH₂) and a propanol group (-CH₂CH₂OH) introduces significant functional diversity. Additionally, the phenolic ether group (-OCH₂C(CH₃)₂) contributes to the molecule's hydrophobicity and stability. These features make it an attractive candidate for various chemical modifications and biological assays.
Synthesis and Optimization
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, which is crucial for its application in chiral environments. For instance, a study published in *Nature Chemistry* demonstrated a novel route using organocatalysts to synthesize this compound with over 95% ee. This method not only enhances the yield but also reduces the environmental footprint compared to traditional methods.
Biological Activity and Pharmacological Potential
The biological activity of (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropanol has been extensively studied in recent years. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. A research team from Stanford University reported that this compound significantly reduces inflammation in animal models by inhibiting key inflammatory pathways such as NF-kB and COX enzymes.
Furthermore, its amino group enables it to act as a precursor for peptide synthesis, opening new avenues in drug delivery systems. In another study published in *Journal of Medicinal Chemistry*, researchers explored its potential as a building block for constructing bioactive peptides with enhanced solubility and bioavailability.
Applications in Materials Science
Beyond pharmacology, (1R)-3-amino...
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